Cycloalliin

説明

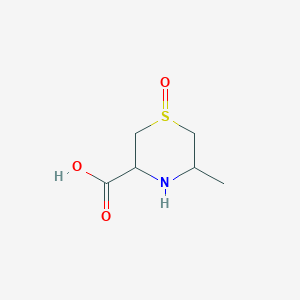

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4-2-11(10)3-5(7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMHODZXTIGVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CS(=O)CC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486725 | |

| Record name | 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15042-85-0, 455-41-4 | |

| Record name | 5-Methyl-1-oxo-1lambda~4~,4-thiazinane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cycloalliin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029417 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and in Vivo Formation of Cycloalliin in Allium Species

The creation of cycloalliin is not a direct biosynthetic event but rather the result of a cascade of reactions involving several precursor molecules and enzymes.

Precursor Compounds and Enzymatic Transformations Leading to this compound

The journey to this compound begins with more fundamental sulfur-containing molecules, which undergo a series of enzymatic modifications.

The biosynthesis of many sulfur compounds in Allium species originates from γ-glutamyl peptides (GSPCs). semanticscholar.orgpnfs.or.kr These peptides are considered to be key intermediates in the formation of the flavor precursors in Alliums. oup.com Pulse-chase experiments have shown that after the introduction of a sulfur source, the label first appears in γ-glutamyl peptides before being detected in the S-alk(en)yl cysteine sulfoxides. capes.gov.br Specifically, γ-l-glutamyl-S-(trans-1-propenyl)-l-cysteine (GSPC) is a significant precursor in the pathway leading to this compound. nih.govacs.orgnih.gov

The direct precursor to this compound is an S-alk(en)yl cysteine sulfoxide (B87167) (ACSO) known as isoalliin (B1237514) (S-trans-prop-1-enyl cysteine sulfoxide). semanticscholar.orgnih.gov Isoalliin is a major cysteine sulfoxide found in onions and to a lesser extent in garlic. acs.orgitjfs.com The transformation of isoalliin into this compound is a key step, representing a cyclization reaction that leads to the more stable, cyclic structure of this compound. researchgate.net This conversion is often observed to have an inverse relationship with the concentration of isoalliin; as isoalliin levels decrease, this compound levels tend to increase, particularly under specific processing conditions. nih.govresearchgate.net

Two primary enzymes play crucial, though somewhat indirect, roles in the formation of this compound: γ-glutamyl transpeptidase and alliinase.

γ-Glutamyl transpeptidase (GGT) is responsible for the conversion of GSPCs into their corresponding S-alk(en)yl cysteine sulfoxides. semanticscholar.orgpnfs.or.kr This enzyme cleaves the γ-glutamyl group from the precursor peptides, releasing molecules like isoalliin. google.comspandidos-publications.com The activity of γ-glutamyl transpeptidase is therefore essential for making the direct precursor of this compound available. Deactivation of this enzyme, for instance through steaming, has been shown to lead to an increase in GSPC levels. pnfs.or.krnih.gov

Alliinase, on the other hand, is a pivotal enzyme that is released when Allium tissues are damaged, such as by cutting or crushing. semanticscholar.orgresearchgate.net Its primary role is to convert ACSOs like alliin (B105686) and isoalliin into pungent thiosulfinates, such as allicin (B1665233). itjfs.comiajps.com The formation of this compound from isoalliin is, in essence, a competing pathway to the alliinase-catalyzed reaction. Therefore, for this compound to be formed, the action of alliinase must be inhibited or deactivated. nih.govresearchgate.net This is often achieved through heating, which denatures the enzyme. semanticscholar.orgresearchgate.net

Conversion of S-Alk(en)yl Cysteine Sulfoxides (ACSOs), Specifically Isoalliin

Environmental and Processing Influences on this compound Bioconversion and Accumulation

The amount of this compound in Allium products is heavily dependent on how they are handled and processed, with temperature and pH being critical factors.

Thermal-Induced Cyclization Mechanisms of Sulfoxides

Heat plays a dual role in promoting the accumulation of this compound. Firstly, it deactivates alliinase, preventing the conversion of isoalliin into thiosulfinates. nih.govresearchgate.net Secondly, elevated temperatures facilitate the spontaneous, non-enzymatic cyclization of isoalliin to form this compound. itjfs.comresearchgate.net This thermal conversion is a key reason why cooked or heat-processed garlic and onions often have higher concentrations of this compound than their raw counterparts. semanticscholar.org Studies have shown that increasing the temperature during extraction or storage significantly enhances the yield of this compound. For example, extraction at 80°C has been found to produce a higher yield of this compound compared to lower temperatures. nih.govresearchgate.net Similarly, storing garlic extract at 60°C has been shown to effectively promote the conversion of isoalliin to this compound. nih.gov

Table 1: Effect of Temperature on this compound Yield in Garlic Extract

| Temperature (°C) | This compound Yield (mmol/mL) |

| 40 | ~3.5 |

| 60 | ~4.5 |

| 80 | ~5.05 |

This table is interactive. You can sort and filter the data. Data sourced from a study on the optimization of this compound extraction. nih.govresearchgate.net

pH-Dependent Bioconversion Pathways and Yield Optimization

The pH of the environment also has a profound effect on the formation of this compound. The conversion of isoalliin to this compound is significantly promoted under alkaline conditions. semanticscholar.orgnih.gov Research indicates that the degradation of isoalliin is accelerated at higher pH levels. pnfs.or.krnih.gov This is partly because alkaline conditions can help to suppress any residual alliinase activity, as the optimal pH for this enzyme is around 6.5. nih.goviajps.com Studies optimizing extraction conditions have found that a pH of 10 results in a substantially higher yield of this compound compared to acidic or neutral pH levels. pnfs.or.krnih.govresearchgate.net

Table 2: Effect of pH on this compound Yield in Garlic Extract

| pH | This compound Yield (mmol/mL) |

| 4 | ~3.9 |

| 6 | ~3.9 |

| 10 | ~5.5 |

| 12 | (Yield decreases slightly from pH 10) |

This table is interactive. You can sort and filter the data. Data sourced from a study on the optimization of this compound extraction. pnfs.or.krnih.govresearchgate.net

By optimizing both temperature and pH, the yield of this compound can be maximized. The highest yields have been achieved through a combination of high temperature (e.g., 80°C) and alkaline conditions (e.g., pH 10) over a prolonged period. nih.govresearchgate.net

Impact of Storage Conditions and Duration on this compound Concentration

The concentration of this compound in Allium species is highly dynamic and significantly influenced by post-harvest storage conditions, particularly temperature and duration. Research consistently demonstrates that storage at elevated temperatures promotes the conversion of precursors into this compound.

In garlic, storage at higher temperatures leads to a marked increase in this compound content. nih.govresearchgate.netpnfs.or.kr This is attributed to the chemical conversion of isoalliin, which accumulates in the cloves, into this compound. researchgate.netjst.go.jp One study found that storing garlic cloves at 23°C resulted in a significant increase in this compound, whereas at 4°C, the precursor isoalliin accumulated instead. researchgate.net Another study on garlic extract demonstrated that storage at 60°C for 30 days resulted in higher levels of this compound compared to storage at 40°C, with the peak concentration observed after 15 days. pnfs.or.krresearchgate.net The conversion is temperature-dependent, with extraction at 80°C yielding 45% more this compound than at 40°C. nih.govpnfs.or.kr This heat-driven, non-enzymatic conversion is a key factor in the production of aged garlic extracts, which are known for their high this compound content. researchgate.netsemanticscholar.org

The following table summarizes research findings on the effect of temperature on this compound concentration in garlic.

Table 1: Effect of Temperature on this compound Concentration in Garlic| Condition | Temperature Comparison | Outcome on this compound Concentration | Reference |

|---|---|---|---|

| Storage of Garlic Cloves | 23°C vs. 4°C | Marked increase at 23°C; precursor accumulation at 4°C. | researchgate.net |

| Storage of Garlic Extract (15 days) | 60°C vs. 40°C | 1.5-fold increase in this compound content at 60°C. | nih.govpnfs.or.kr |

| Extraction of Garlic (12 hours) | 80°C vs. 40°C | 45% increase in this compound yield at 80°C. | nih.govpnfs.or.kr |

| Warm Storage after Cold Storage (for processing) | >25°C | Conversion of accumulated isoalliin to this compound. | jst.go.jp |

Similarly, in onions, storage conditions affect the balance between this compound and its precursors. A study investigating changes during storage at various temperatures, including 5°C and 20°C, found that the content of this compound significantly increased at the expense of its precursor, trans-S-1-propenyl-l-cysteine sulfoxide (PRENCSO), during storage at 20°C. acs.orgnih.gov This indicates an ongoing chemical transformation within the onion bulbs at ambient temperatures.

Investigating In Vitro vs. In Vivo Formation Hypotheses and Potential Analytical Artifacts

The origin of this compound in Allium species has been a subject of scientific discussion, with debate centering on whether it is a true product of in vivo biosynthesis or primarily an artifact formed during analysis and processing.

The artifact hypothesis posits that this compound is largely generated through chemical transformations that occur when Allium tissues are subjected to analytical procedures, such as heating, extraction, or prolonged storage. semanticscholar.org A significant body of evidence supports this view. The conversion of isoalliin to this compound is known to occur non-enzymatically under heat, a common step in many extraction and processing methods. researchgate.netnih.gov Studies have shown that the concentration of this compound increases dramatically during the storage of raw garlic at high temperatures and during cooking, where it can account for a large percentage of the total sulfur-containing compounds. nih.govsemanticscholar.org For instance, when garlic cloves are stored at warmer temperatures (e.g., 23°C or higher), there is a clear conversion of the enzymatically produced precursor, isoalliin, into this compound. researchgate.netjst.go.jp This suggests that this compound formation is a chemical event that follows an enzymatic one, often triggered by post-harvest conditions.

Conversely, the in vivo formation hypothesis argues that this compound is a natural metabolite synthesized within the living plant tissues, independent of processing. While its levels are low in fresh, unprocessed garlic and onions, its presence has been detected. acs.org Some research indicates that while most functional sulfur compounds in garlic are converted from precursors like alliin during processing, this compound remains stable and unchanged, even when garlic tissue is crushed. pnfs.or.kr This stability suggests it may exist pre-formed in the tissue. However, it is challenging to definitively distinguish between naturally occurring this compound and that formed spontaneously from its highly reactive precursor, isoalliin, during the extraction process, even under mild conditions. Some researchers have suggested that reports of this compound in Allium species might be due to these chemical transformations during analysis rather than true in vivo synthesis. semanticscholar.org

Advanced Methodologies for Cycloalliin Synthesis and Targeted Enhancement

Chemical Synthesis Routes for Cycloalliin and Analogous Thiazane Derivatives

The chemical synthesis of this compound and its related thiazane derivatives provides a controlled and predictable means of production, independent of natural source availability. The fundamental structure of this compound, (1S,3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid 1-oxide, has been confirmed through various synthetic pathways. nih.gov

One established method involves the condensation of L-cysteine methyl ester with monochloroacetone, followed by reduction with sodium borohydride, to yield methyl (3R, 5S)-5-methyl-1,4-thiazane-3-carboxylate. researchgate.net This demonstrates a convenient route to creating the core thiazane structure. researchgate.net Another approach starts from L-cysteine and allyl bromide to form S-2-propenyl-L-cysteine (deoxyalliin), which is then isomerized to S-1-propenyl-L-cysteine (deoxyisoalliin) using a base-catalyzed reaction. researchgate.net Subsequent oxidation of the trans-form of deoxyisoalliin with hydrogen peroxide produces a mixture of (-)- and (+)-trans-isoalliin, from which the desired stereoisomer can be isolated. researchgate.net

The synthesis of the this compound thioether has been achieved through the reaction of 3-bromopropene with L-cysteine. scispace.com The biosynthesis of this compound from its precursor, alliin (B105686), is also considered a viable synthetic route. scispace.com These chemical synthesis strategies are crucial not only for producing this compound for research but also for creating analogous thiazane derivatives, which are studied for their potential biological activities. researchgate.netontosight.ai The ability to generate these compounds synthetically allows for the exploration of structure-activity relationships and the development of novel molecules with potentially enhanced properties.

Biotechnological and Fermentation Approaches for Optimized Production

Biotechnological methods, particularly fermentation and enzyme-assisted processes, offer a green and efficient alternative to purely chemical synthesis for enhancing this compound content in natural extracts, primarily from garlic and onion. These strategies manipulate the natural biosynthetic pathways to maximize the conversion of precursors into this compound.

Lactic acid fermentation has emerged as a highly effective strategy for increasing the concentration of this compound in garlic extracts. google.com This process typically utilizes strains of Lactic Acid Bacteria (LAB), such as Lactobacillus plantarum. google.com The fermentation process creates an acidic environment which is believed to stabilize the precursors of this compound.

Research has demonstrated that fermenting garlic extract with Lactobacillus plantarum can significantly increase the this compound content, with reports showing a 1.5 to 2.0-fold increase compared to unfermented extracts. google.com A patented method highlights a combined approach where garlic is first fermented with LAB and then subjected to enzymatic hydrolysis. google.com This dual process was found to be more effective than enzymatic treatment alone, suggesting a synergistic effect between fermentation and subsequent enzyme action. google.com Fermentation with probiotics has also been noted to reduce pungent odors in garlic extracts, which can be an added benefit for product development. frontiersin.org

Table 1: Effect of Lactic Acid Fermentation on this compound Content in Garlic Extract

| Treatment | Relative this compound Content Increase | Reference |

| Fermentation with Lactobacillus plantarum | 1.5 - 2.0 times | google.com |

| Lactic Acid Fermentation followed by Cellulase (B1617823) Hydrolysis | > 2.0 times (vs. untreated) | google.com |

| Lactic Acid Fermentation followed by Cellulase Hydrolysis | 1.5 times (vs. cellulase only) | google.com |

This table illustrates the reported increase in this compound content following different fermentation and enzymatic treatments on garlic extract.

Enzyme-assisted hydrolysis is a targeted approach to increase the yield of this compound by liberating its direct precursor, isoalliin (B1237514), from more complex molecules. nih.gov In garlic and onions, a significant portion of this compound precursors exists as γ-glutamyl peptides, such as γ-glutamyl-S-(1-propenyl)-L-cysteine sulfoxide (B87167). nih.govgoogle.com

To enhance this compound production, enzymes with γ-glutamyl peptide-cleaving activity are introduced to the extract. google.com This enzymatic treatment breaks down the peptides, releasing precursor A (S-(1-propenyl)-L-cysteine sulfoxide), which is then available for conversion into this compound. google.com Proteases, such as papain, have been effectively used for this purpose. Additionally, enzymes like cellulase are used to break down the plant cell wall matrix, which can further improve the accessibility of precursors for conversion. google.com This enzymatic hydrolysis step is often performed after an initial heating or steaming stage, which deactivates endogenous enzymes like alliinase that would otherwise divert the precursors to form pungent thiosulfinates like allicin (B1665233). nih.govsemanticscholar.org By controlling the enzymatic environment, the biosynthetic pathway can be specifically directed towards maximizing the synthesis of the stable and odorless this compound. nih.gov

Table 2: Research Findings on Enzyme-Assisted Enhancement of this compound

| Enzyme Used | Action | Outcome | Reference |

| Proteases (e.g., Papain) | Hydrolyzes γ-glutamyl peptides | Releases isoalliin for cyclization | |

| γ-glutamyl peptidase | Cleaves γ-glutamyl peptides | Increases availability of precursor A | google.com |

| Cellulase | Decomposes plant matrix | Increases this compound content, especially when preceded by lactic acid fermentation | google.com |

This table summarizes the application of different enzymes to increase the yield of this compound by targeting its precursors.

Table of Mentioned Compounds

Sophisticated Analytical Techniques for Cycloalliin Characterization, Quantification, and Profiling

Chromatographic Methodologies for Separation and Detection

Chromatography is the cornerstone for separating cycloalliin from complex mixtures. The choice of method depends on the analytical goal, whether it is routine quantification or comprehensive profiling of related metabolites.

High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a widely used method for the quantitative analysis of this compound. nih.govconicet.gov.ar This technique offers a balance of precision, robustness, and cost-effectiveness for routine analysis. The separation is typically achieved on a normal-phase column, such as an aminopropyl-bonded or a specialized Shodex Asahipak NH2P-50 column. nih.govacs.orgpnfs.or.kr The mobile phase often consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724). nih.govjst.go.jp Detection is commonly performed at a wavelength of 210 nm, where the imino acid exhibits absorbance. nih.govpnfs.or.kr

Several studies have optimized HPLC-UV methods for this compound quantification. nih.govacs.org For example, one method utilizes a Shodex Asahipak NH2P-50 4E column with a gradient elution system involving phosphoric acid in water and acetonitrile. nih.govpnfs.or.kr Another established method uses an aminopropyl-bonded column with a mobile phase of 10 mM potassium dihydrogen phosphate (B84403) (pH 2.5) for the simultaneous determination of this compound and other organosulfur compounds in garlic. acs.orgjst.go.jp The reproducibility of these HPLC methods is generally high, with relative standard deviations for precision being low. acs.org

| Parameter | Method 1 | Method 2 |

| Column | Shodex Asahipak NH2P-50 4E (250×4.6 mm) nih.govpnfs.or.kr | Aminopropyl-bonded column acs.org |

| Mobile Phase | A: 0.2% phosphoric acid in waterB: 0.2% phosphoric acid in acetonitrile nih.gov | 10 mM potassium dihydrogen phosphate (pH 2.5) and acetonitrile (95:5 v/v) |

| Elution | Gradient nih.gov | Isocratic jst.go.jp |

| Flow Rate | 1.5 mL/min semanticscholar.org | 1.0 mL/min jst.go.jp |

| Detection (UV) | 210 nm nih.govpnfs.or.kr | 210 nm jst.go.jp |

| Column Temp. | 30°C nih.gov | 45°C jst.go.jp |

For more demanding analytical tasks, such as metabolite identification and pharmacokinetic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. acs.orglcms.cz The coupling of LC with MS provides superior sensitivity and specificity, allowing for the detection and quantification of this compound and its metabolites even at very low concentrations in complex biological matrices like plasma, urine, and tissues. acs.orgnih.gov

LC-MS analysis was instrumental in a study investigating the pharmacokinetics of this compound in rats. acs.org This validated method successfully determined the levels of this compound and its reduced metabolite, (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid, in various biological samples. acs.org The high selectivity of MS, particularly when operating in tandem MS (MS/MS) mode, allows for unambiguous identification based on the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. nih.gov This capability is crucial for distinguishing this compound from other structurally similar compounds and for elucidating its metabolic pathways. acs.orgnih.gov The use of techniques like reversed-phase liquid chromatography (RPLC) with C18 columns or hydrophilic interaction liquid chromatography (HILIC) enables the separation of a wide range of metabolites before their detection by the mass spectrometer. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative and quantitative analysis of compounds. unacademy.com While traditionally used for qualitative assessment, modern High-Performance TLC (HPTLC) coupled with densitometry or digital image analysis has enhanced its quantitative capabilities. conicet.gov.arresearchgate.net This approach has been applied to the analysis of organosulfur compounds in Allium species. conicet.gov.arscispace.com

The process involves spotting the sample extract onto a TLC plate, which is then developed in a chamber with a suitable solvent system to separate the components. unacademy.com After separation, the plate is visualized, often using a reagent like ninhydrin (B49086) for amino acids, which produces colored spots. The intensity of these spots, which correlates with the concentration of the compound, can be measured using a densitometer or by capturing a digital image and analyzing it with specialized software. youtube.com This allows for the construction of a calibration curve from standards to quantify the amount of this compound in the sample. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

Spectroscopic Identification and Structural Validation Using Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation and validation of molecules like this compound. measurlabs.com Unlike chromatographic techniques that separate compounds, NMR provides detailed information about the atomic structure of a molecule, including the type, quantity, and arrangement of atoms. measurlabs.comias.ac.in

In the context of this compound research, NMR is used to confirm the identity of the synthesized or isolated compound by comparing its spectrum to that of an authentic standard or to previously reported data. jst.go.jp Techniques such as 1H-NMR (proton NMR) provide a unique fingerprint based on the chemical environment of each hydrogen atom in the molecule. jst.go.jp Further structural details can be obtained using 13C-NMR and advanced two-dimensional (2D) NMR experiments, which reveal connectivity between atoms. measurlabs.commdpi.com This high level of structural detail makes NMR the gold standard for validating the chemical structure of this compound and ensuring the purity of standards used in quantitative analyses. ias.ac.in

Advanced Sample Preparation and Extraction Optimization Techniques

The efficiency of this compound extraction from its natural source, primarily garlic, is a critical step that significantly influences the final quantified amount. Research has focused on optimizing extraction conditions to maximize yield. nih.gov A key study utilized principal component analysis (PCA) to investigate the effects of variables such as temperature, pH, and extraction time. nih.govresearchgate.net

The findings revealed that alkaline conditions and elevated temperatures are crucial for enhancing this compound yield. nih.govresearchgate.net Extraction at pH 10 increased the yield by approximately 40% compared to acidic or neutral conditions. nih.govresearchgate.net Similarly, conducting the extraction at 80°C resulted in a 45% higher this compound level compared to extraction at 40°C. nih.gov This increase is attributed to the enhanced conversion of its precursor, isoalliin (B1237514), to this compound at higher temperatures. nih.gov A prolonged extraction time of 12 hours was also found to be optimal. nih.govsemanticscholar.org Furthermore, a pre-treatment step involving steaming the garlic for 10 minutes can deactivate enzymes like alliinase, which would otherwise divert precursors to other compounds, thereby increasing the this compound yield by 25%.

| Parameter | Optimal Condition | Outcome | Reference |

| pH | 10.0 | ~40% increase in yield compared to pH 4-6 | nih.govresearchgate.net |

| Temperature | 80°C | ~45% increase in yield compared to 40°C | nih.gov |

| Time | 12 hours | Maximized conversion from isoalliin | nih.govsemanticscholar.org |

| Pre-treatment | Steaming (10 min) | 25% increase in yield |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique, but it is generally suitable only for volatile and thermally stable compounds. tcichemicals.com this compound, being a polar and non-volatile imino acid, cannot be directly analyzed by GC-MS. To overcome this limitation, a derivatization step is employed, with trimethylsilylation being a common strategy. omicsonline.org

This process involves reacting this compound with a silylating reagent, such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), to replace the active hydrogen atoms on its carboxyl and amino groups with trimethylsilyl (B98337) (-Si(CH₃)₃) groups. jst.go.jpwordpress.com This chemical modification increases the volatility and thermal stability of this compound, making it amenable to GC analysis. tcichemicals.comomicsonline.org The use of trimethylsilylation derivatives for GC-MS analysis significantly enhances analytical sensitivity, allowing for the quantification of this compound at concentrations as low as 0.1 µg/g in garlic extracts.

Multivariate Optimization of Extraction Variables: Temperature, pH, and Time

The efficient extraction of this compound from its natural sources, primarily garlic (Allium sativum L.), is a complex process governed by the interplay of several critical variables. Research has demonstrated that optimizing these parameters simultaneously, rather than one at a time, is crucial for maximizing yield. The most influential factors in this compound extraction are temperature, pH, and the duration of the extraction process. nih.govresearchgate.net

A systematic investigation into these variables revealed their significant impact on this compound concentration. nih.gov Elevated temperatures facilitate the conversion of isoalliin, a precursor, into this compound. semanticscholar.org Studies have shown that extraction at 80°C results in the highest yield of this compound (5.05 mmol/mL) compared to lower temperatures. nih.govresearchgate.net

The pH of the extraction solvent is another critical determinant. Alkaline conditions have been found to significantly boost this compound yields. An extraction performed at a pH of 10 enhanced the yield by approximately 40% (reaching 5.5 mmol/mL) when compared to extractions carried out in acidic or neutral conditions (pH 4 and pH 6), which yielded around 3.9 mmol/mL. nih.govresearchgate.net

Furthermore, the duration of the extraction has a direct positive correlation with the amount of this compound obtained. Prolonged extraction times allow for more complete conversion and recovery of the compound. For instance, extending the extraction time to 12 hours can double the this compound yield compared to shorter durations. researchgate.net The optimal conditions, as determined through multivariate analysis, involve an extraction temperature of 80°C, a pH of 10, and an incubation time of 12 hours. nih.govresearchgate.net

Table 1: Effect of Individual Extraction Variables on this compound Yield from Garlic

| Variable | Condition Tested | Observed Effect on this compound Yield | Reference |

|---|---|---|---|

| Temperature | 40°C vs. 80°C | Yield was highest at 80°C (5.05 mmol/mL). | nih.govresearchgate.net |

| pH | pH 4, 6, 10, 12 | Yield at pH 10 (~5.5 mmol/mL) was ~40% higher than at pH 4 or 6. | nih.govresearchgate.net |

| Time | 0.5h vs. 12h | Yield after 12 hours (~4 mmol/mL) was approximately 2-fold higher than the control. | researchgate.net |

Strategic Pre-Treatment Methodologies, Including Steaming for Enzyme Deactivation

A critical step in maximizing the yield of this compound from Allium species is the strategic pre-treatment of the raw material to deactivate specific enzymes. nih.gov In garlic, the enzyme alliinase is responsible for converting precursors like isoalliin into various other sulfur-containing compounds, such as thiosulfinates. pnfs.or.kr To prevent this diversion and promote the conversion of isoalliin to the more stable this compound, alliinase must be inactivated. nih.govsemanticscholar.org

Steaming has been identified as an effective method for this purpose. nih.gov Heat treatment via steaming deactivates not only alliinase but also γ-glutamyl transpeptidase, another enzyme involved in the biosynthesis of organosulfur compounds. nih.govpnfs.or.kr The deactivation of these enzymes blocks the pathways leading to other compounds and preserves the precursors necessary for this compound formation. nih.gov

The duration of the steaming process is a key parameter. Research indicates that as steaming time increases, the levels of this compound and its precursor, alliin (B105686), are enhanced, while the concentration of isoalliin decreases in a time-dependent manner. nih.gov One study reported that steaming at 100°C for 10 minutes was sufficient for effective alliinase deactivation. nih.gov Other findings suggest that at 80°C or 100°C, the enzyme can be deactivated in as little as one minute. pnfs.or.kr This pre-treatment step is vital as it directly influences the subsequent extraction efficiency and the final concentration of this compound. nih.gov

Chemometric Approaches in Yield Optimization and Variable Identification (e.g., Principal Component Analysis - PCA)

Chemometrics, the science of extracting information from chemical systems by data-driven means, offers powerful tools for optimizing complex processes like this compound extraction. mdpi.comazom.com Principal Component Analysis (PCA) is a particularly useful chemometric technique applied to understand the relationships between multiple extraction variables and to identify the most critical factors influencing yield. nih.govpreprints.org

In the context of this compound extraction from garlic, PCA has been successfully employed to analyze the complex dataset generated from varying temperature, pH, and time. nih.govresearchgate.net By transforming the original, correlated variables into a smaller set of uncorrelated principal components (PCs), PCA provides a clearer picture of the system's behavior. pnfs.or.kr

This analysis reveals how different variables contribute to the final composition of the extract. For example, PCA has shown that the concentration of isoalliin is primarily dependent on the extraction time. nih.govresearchgate.net In contrast, the yield of this compound is influenced more complexly by a combination of extraction time, pH, and temperature. nih.govresearchgate.net The score plots generated from PCA can visually distinguish extracts rich in this compound from those dominated by its precursors, thereby guiding the selection of optimal extraction parameters. researchgate.net This data-driven approach moves beyond single-factor optimization to a more holistic and efficient strategy, ensuring the maximum possible yield of the target compound. nih.gov

Table 2: Summary of Principal Component Analysis (PCA) Findings for this compound Extraction

| Compound | Most Influential Variables Identified by PCA | Key Finding | Reference |

|---|---|---|---|

| This compound | Extraction Time, pH, Temperature | The final yield is a result of the interaction between all three variables. | nih.govresearchgate.net |

| Isoalliin | Extraction Time | The level of this precursor is primarily dependent on the duration of the extraction. | nih.govresearchgate.net |

Pharmacokinetic and Metabolic Research of Cycloalliin: Disposition and Biotransformation

Absorption Kinetics and Systemic Distribution Investigations in Model Organisms

Following oral administration in rat models, cycloalliin is rapidly absorbed, with peak plasma concentrations (tmax) reached in approximately 0.47 to 0.67 hours. nih.gov Specifically, at a dose of 25 mg/kg, the tmax was observed at 0.47 ± 0.03 hours, and at 50 mg/kg, it was 0.67 ± 0.14 hours. nih.gov This quick appearance in the bloodstream suggests efficient absorption from the gastrointestinal tract.

Once absorbed, this compound distributes to various organs. nih.gov Studies in rats have shown its presence in the heart, lungs, liver, spleen, and particularly in the kidneys, indicating a wide systemic distribution. nih.govresearchgate.net The concentration of this compound and its area under the curve (AUC), a measure of total drug exposure, were found to be approximately five times higher at a 50 mg/kg dose compared to a 25 mg/kg dose, suggesting a dose-proportional increase in systemic exposure. nih.govacs.org

Biotransformation Pathways and Identification of Primary Metabolites

The biotransformation of this compound is a critical aspect of its pharmacokinetics, significantly influenced by the gut environment.

Role of Intestinal Microbiota in this compound Metabolic Conversion

The intestinal microbiota plays a pivotal role in the metabolism of orally administered this compound. nih.govnih.gov In vitro experiments using anaerobic incubation of this compound with the cecal contents of rats have demonstrated that the gut flora reduces this compound to its primary metabolite. nih.govacs.org This microbial conversion is a major contributor to the low oral bioavailability of this compound. nih.gov

Characterization of Specific Metabolites (e.g., (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid)

The primary metabolite of this compound has been identified as (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid. nih.govacs.org Following oral administration of this compound, this metabolite is not detected in the plasma (with a detection limit of <0.1 microg/mL) and only negligible amounts are found in the urine. nih.govacs.org Instead, it is predominantly excreted in the feces. nih.gov

Excretion Patterns and Elimination Kinetics Following Various Administration Routes

The route of administration significantly alters the excretion pattern of this compound. When administered intravenously to rats at a dose of 50 mg/kg, this compound is rapidly eliminated from the blood and is almost entirely excreted unchanged in the urine. nih.govacs.org The total recovery in urine within 48 hours was reported to be 97.8% ± 1.3%. nih.govacs.org

In contrast, after oral administration at the same dose, only about 17.6% ± 4.2% of the administered this compound is excreted in the urine, with none detected in the feces. nih.govacs.org The majority of the orally administered compound is eliminated as its metabolite, (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid, in the feces, accounting for 67.3% ± 5.9% of the dose (corrected for this compound equivalents). nih.govresearchgate.net

Comparative Pharmacokinetic Studies: Distinctions Between Oral and Intravenous Administration

The pharmacokinetic profiles of this compound differ starkly between oral and intravenous administration, primarily due to first-pass metabolism by the intestinal microbiota.

Intravenous administration bypasses the gastrointestinal tract, leading to high systemic availability of the parent compound and near-complete urinary excretion without metabolism. nih.gov Conversely, oral administration subjects this compound to significant presystemic metabolism by gut bacteria, resulting in low bioavailability of the parent compound and a shift in the primary excretion route from urine to feces (as the metabolite). nih.govnih.gov The absolute bioavailability of orally administered this compound in rats has been reported to be low, at 3.73% for a 25 mg/kg dose and 9.65% for a 50 mg/kg dose. nih.govacs.org

| Parameter | Oral Administration (25 mg/kg) | Oral Administration (50 mg/kg) | Intravenous Administration (50 mg/kg) |

|---|---|---|---|

| Tmax (h) | 0.47 ± 0.03 | 0.67 ± 0.14 | N/A |

| Bioavailability (%) | 3.73 | 9.65 | 100 |

| Urinary Excretion (as this compound) | Not specified in detail | 17.6% ± 4.2% | 97.8% ± 1.3% |

| Fecal Excretion (as Metabolite) | Not specified in detail | 67.3% ± 5.9% | Negligible |

Methodological Considerations for Addressing Bioavailability Challenges in Experimental Design (e.g., Cecal Ligation Models)

The significant impact of gut microbiota on this compound's bioavailability presents a challenge in its pharmacokinetic studies. To isolate and understand the role of microbial metabolism, specific experimental models can be employed. One such model is the cecal ligation and puncture (CLP) model, which is widely used in sepsis research but can be adapted to study the contribution of the cecum's microbial population to drug metabolism. nih.govnih.gov By ligating the cecum, researchers can control the exposure of a compound to the dense microbial environment of this part of the intestine. researchgate.net

Furthermore, in vitro models, such as anaerobic incubation with cecal contents or fecal slurries, provide a direct method to study the metabolic conversion of this compound by gut bacteria. nih.govuky.edu These approaches, combined with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of the parent compound and its metabolites in various biological matrices (plasma, urine, and feces), are essential for accurately characterizing the pharmacokinetic profile of this compound and overcoming the challenges posed by its extensive first-pass metabolism. nih.govacs.org

Molecular and Cellular Mechanisms of Cycloalliin Bioactivity

Modulation of Enzymatic Activities by Cycloalliin

This compound, a stable organosulfur compound found in garlic and onions, demonstrates notable bioactivity through the modulation of specific enzymatic activities. nih.govpnfs.or.kr Its influence extends to enzymes involved in melanogenesis and cellular detoxification pathways.

Inhibition of Tyrosinase Activity in Melanogenesis Pathways

This compound has been shown to exhibit a weak, concentration-dependent inhibitory effect on mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.com The mechanism of inhibition is characterized as a mixed-type, indicating that this compound can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com This interaction ultimately hinders the catalytic efficiency of tyrosinase in the melanin production pathway. mdpi.comresearchgate.net The process of melanogenesis begins with the oxidation of tyrosine to L-dopaquinone by tyrosinase, a critical step that this compound impedes. mdpi.com

Promotion of Quinone Reductase Activity in Cellular Systems

In cellular systems, this compound has been reported to promote the activity of quinone reductase. nih.govpnfs.or.krsemanticscholar.org This enzyme plays a crucial role in the body's detoxification processes and is often found at elevated levels within various tumors. nih.govpnfs.or.kr By enhancing quinone reductase activity, this compound contributes to cellular defense mechanisms. nih.govpnfs.or.kr

Regulation of Intracellular Signaling Cascades and Transcriptional Factors

This compound exerts significant regulatory effects on intracellular signaling pathways, particularly those involved in cellular transformation and cancer progression.

Inhibition of Transforming Growth Factor-Beta (TGF-β)-Induced Epithelial-to-Mesenchymal Transition (EMT)

Research has demonstrated that this compound can inhibit the epithelial-to-mesenchymal transition (EMT) induced by transforming growth factor-beta (TGF-β) in non-small cell lung cancer (NSCLC) cells. researchgate.netjst.go.jpjst.go.jp EMT is a critical process in cancer metastasis, and its inhibition by this compound suggests a potential therapeutic role for this compound. researchgate.netjst.go.jp Specifically, in A549 lung cancer cells, this compound was found to suppress the TGF-β-induced invasive potential. researchgate.netjst.go.jpjst.go.jp

The mechanism of this inhibition involves the modulation of key signaling molecules within the TGF-β pathway. researchgate.netjst.go.jp

Suppression of Smad3 Phosphorylation

At the molecular level, this compound has been observed to suppress the phosphorylation of Smad3, a key downstream effector in the TGF-β signaling cascade. researchgate.netjst.go.jp TGF-β signaling is initiated when TGF-β binds to its receptor, leading to the phosphorylation and activation of Smad proteins, including Smad2 and Smad3. rndsystems.comnih.gov Activated Smad3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. rndsystems.comnih.gov this compound's ability to markedly suppress TGF-β-induced Smad3 phosphorylation disrupts this signaling pathway at an early stage. jst.go.jp

Downregulation of Snail Transcription Factor Expression

Following the suppression of Smad3 phosphorylation, this compound also downregulates the expression of Snail, a crucial transcription factor that promotes EMT. researchgate.netjst.go.jp Snail is a transcriptional repressor of E-cadherin, and its expression is induced by TGF-β signaling. nih.govplos.org By inhibiting the expression of Snail, this compound helps to maintain the epithelial phenotype of cells and prevent their transition to a more invasive mesenchymal state. researchgate.netjst.go.jp Studies have shown that this compound suppresses Snail expression within hours of TGF-β stimulation. jst.go.jp

Research Findings on this compound's Bioactivity

| Mechanism | Effect | Model System | Key Findings | Citations |

| Enzymatic Modulation | ||||

| Inhibition of Tyrosinase | Weak, concentration-dependent inhibition | Mushroom tyrosinase, B16 cell line | Mixed-type inhibitor | mdpi.comresearchgate.net |

| Promotion of Quinone Reductase | Promotes activity | In vitro | Elevated in several tumors | nih.govpnfs.or.krsemanticscholar.org |

| Signaling Regulation | ||||

| Inhibition of TGF-β-induced EMT | Inhibits transition and invasion | A549 non-small cell lung cancer cells | Suppresses metastatic potential | researchgate.netjst.go.jpjst.go.jp |

| Suppression of Smad3 Phosphorylation | Markedly suppresses phosphorylation | A549 cells | Disrupts early TGF-β signaling | researchgate.netjst.go.jp |

| Downregulation of Snail Expression | Suppresses expression | A549 cells | Prevents transition to mesenchymal state | researchgate.netjst.go.jp |

Influence on cAMP/Protein Kinase A (PKA)/cAMP Response Element-Binding Protein (CREB) Signaling Pathways

This compound has been shown to modulate the cyclic adenosine (B11128) monophosphate (cAMP)/Protein Kinase A (PKA)/cAMP Response Element-Binding Protein (CREB) signaling cascade, a crucial pathway in various cellular processes. nih.govbpsbioscience.com One of the known molecular mechanisms of this compound is its activation of the PKA/CREB signaling pathway in the testis. jst.go.jpresearchgate.net

In a study on B16 mouse melanoma cells, this compound demonstrated an inhibitory effect on this pathway. jst.go.jp It was found to significantly inhibit the activity of adenylate cyclase, the enzyme responsible for synthesizing cAMP. jst.go.jp This led to a dose-dependent decrease in intracellular cAMP levels and, consequently, reduced PKA activity. jst.go.jp The downstream effect was a significant decrease in the levels of phosphorylated CREB, a key transcription factor activated by PKA. jst.go.jp This inhibition of the cAMP/PKA/CREB pathway ultimately resulted in reduced mRNA expression of tyrosinase, a key enzyme in melanin synthesis. jst.go.jp

Conversely, other research in testis-derived I-10 tumor cells showed that this compound can promote the production of steroid hormones through the activation of the PKA signaling pathway. jst.go.jpresearchgate.net This suggests that the influence of this compound on the cAMP/PKA/CREB pathway may be cell-type specific, leading to different physiological outcomes.

Table 1: Effect of this compound on cAMP Signaling Pathway Components in α-MSH-activated B16 Melanoma Cells

| This compound Concentration | Adenylate Cyclase (AC) Activity | cAMP Levels | PKA Activity | Phosphorylated CREB Levels |

| Control | Baseline | Baseline | Baseline | Baseline |

| 10% (v/v) | Significantly Inhibited | Decreased | Significantly Reduced | Significantly Decreased |

Data synthesized from a study on B16 mouse melanoma cells, indicating an inhibitory role of this compound in this specific cell type. jst.go.jp

Antioxidant Mechanisms at the Cellular and Molecular Levels

This compound contributes to cellular protection through both direct and indirect antioxidant mechanisms.

The chemical structure of certain compounds allows them to donate electrons to stabilize free radicals, thereby neutralizing them. nih.gov The ability of a compound to scavenge free radicals is often evaluated using assays with stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.comscirp.org While specific data on the direct DPPH radical scavenging activity of isolated this compound is not extensively detailed in the provided results, the antioxidant properties of extracts containing this compound are noted. researchgate.net The antioxidant mechanism often involves hydrogen atom transfer (HAT) or a form of electron transfer to neutralize reactive oxygen species (ROS). mdpi.com The antioxidant potential of many natural compounds is linked to their ability to interrupt the radical chain reactions that cause cellular damage. nih.gov

Oxidative stress arises from an imbalance between the production of ROS and the body's ability to counteract them, leading to damage of lipids, proteins, and DNA. frontiersin.org this compound has demonstrated the ability to mitigate this damage. Its antioxidant properties contribute to the protection against oxidative stress-induced cellular damage. For instance, in murine hepatoma cells, this compound was found to induce quinone reductase, an enzyme involved in protecting against carcinogenic chemicals, which is a mechanism to counteract oxidative insults. researchgate.netnih.gov

Studies on various cell types have shown that high glucose conditions can promote oxidative stress by increasing ROS levels and altering the expression of key redox-regulating genes like Nrf2, SOD, and catalase. mdpi.com Antioxidant compounds can counteract these effects. While not directly detailing this compound's specific impact on every marker, the general mechanism of antioxidants involves modulating these pathways to reduce cellular damage. core.ac.ukuco.es This includes preventing lipid peroxidation and the oxidation of other vital macromolecules. nih.gov

Direct Free Radical Scavenging Capabilities

Interactions with Coagulation and Fibrinolysis Pathways

This compound has been reported to influence the systems that control blood clotting and clot dissolution. jst.go.jpresearchgate.net

Platelet aggregation is a critical step in the formation of blood clots. This compound has been reported to inhibit this process. jst.go.jpnih.gov It is a known constituent of aged garlic extract, which has been shown to inhibit platelet aggregation in a concentration-dependent manner. nih.govresearchgate.net The mechanisms for this inhibition are multifaceted and can include preventing the increase of intraplatelet calcium, which is a key signal for aggregation. nih.govresearchgate.net

Fibrinolysis is the process of breaking down fibrin (B1330869) in blood clots, which prevents them from growing and becoming problematic. A controlled, double-blind study in human volunteers demonstrated that synthesized this compound significantly increased the fibrinolytic activity of venous blood. nih.gov This enhancement of fibrinolysis suggests a potential role for this compound in promoting the dissolution of blood clots. researchgate.netnih.govnih.gov

Table 2: Summary of this compound's Effects on Coagulation and Fibrinolysis

| Pathway | Effect of this compound | Observed Outcome |

| Platelet Aggregation | Inhibitory jst.go.jpnih.gov | Reduced platelet clumping |

| Fibrinolysis | Enhancing researchgate.netnih.gov | Increased breakdown of blood clots |

Inhibition of Platelet Aggregation

Cellular and Molecular Impact on Lipid and Glucose Homeostasis

This compound, a stable organosulfur compound found in members of the Allium genus, has been the subject of research regarding its influence on metabolic health. Preclinical studies have begun to elucidate the cellular and molecular pathways through which it may affect the balance of lipids and glucose, key components of metabolic homeostasis.

Preclinical evidence suggests that this compound exerts hypolipidemic effects by modulating several cellular pathways involved in lipid metabolism, particularly in the context of hyperlipidemia and atherosclerosis.

In animal models, dietary supplementation with this compound has demonstrated a significant capacity to lower serum triglyceride levels. researchgate.net Studies in Sprague-Dawley rats fed a high-fat diet showed that this compound supplementation at concentrations of 0.1% and 0.3% resulted in an approximate 40% reduction in serum triacylglycerol (TAG) concentrations compared to control groups. The proposed mechanism for this reduction involves alterations in the processes of lipoprotein assembly and secretion, rather than a direct inhibition of TAG synthesis within the liver.

At the cellular level, research using macrophage-derived foam cells, which are critical in the development of atherosclerotic plaques, has provided further mechanistic insight. nih.gov Treatment of THP-1 macrophage foam cells with this compound was found to inhibit the accumulation of lipids. nih.govresearchgate.net This effect is attributed to the dual regulation of genes controlling cholesterol transport. This compound upregulates the expression of genes responsible for cholesterol efflux from the cell, including ATP-binding cassette subfamily A member 1 (ABCA1), liver-X-receptor ɑ (LXRɑ), and peroxisome proliferator-activated receptor gamma (PPARɣ). nih.govresearchgate.netfoodandnutritionresearch.net Concurrently, it downregulates the expression of scavenger receptor genes involved in the uptake of oxidized low-density lipoprotein (LDL), such as lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1), cluster of differentiation 36 (CD36), and scavenger receptor A1 (SR-A1). nih.govresearchgate.netfoodandnutritionresearch.net

Another study investigated this compound's effect on adipocyte lipolysis, the process of breaking down stored fat. researchgate.net In adipocytes isolated from rats on a normal diet, this compound was shown to inhibit isoprenaline-induced lipolysis. researchgate.net This suggests a potential role in regulating fat mobilization from adipose tissue.

| Preclinical Model | Key Findings | Proposed Cellular/Molecular Mechanism | Reference |

|---|---|---|---|

| Sprague-Dawley Rats (Atherogenic Diet) | ~40% reduction in serum triacylglycerol (TAG) levels. | Alteration of lipoprotein assembly and secretion processes. | |

| THP-1 Macrophage-Derived Foam Cells | Inhibited lipid accumulation. | Upregulation of cholesterol efflux genes (ABCA1, LXRɑ, PPARɣ); Downregulation of lipid uptake genes (LOX-1, CD36, SR-A1). | nih.govresearchgate.netfoodandnutritionresearch.net |

| Rat Adipocytes (Normal Diet) | Inhibition of isoprenaline-induced lipolysis. | Modulation of hormone-stimulated fat breakdown. | researchgate.net |

| Hamster Model (High-Fat Diet) | Allium hookeri extract (containing this compound) exerted hypolipidemic effects. | Metabolomic analysis identified glycerophospholipid metabolism as a significantly enriched pathway. | nih.gov |

Research into this compound's direct impact on glucose metabolism often involves studies of extracts from plants like Allium hookeri, where this compound is a major component. mdpi.com These studies suggest that the compound may contribute to improved glucose homeostasis.

In type II diabetic mouse models (db/db mice), administration of an Allium hookeri root extract, which is rich in this compound, resulted in significantly lower blood glucose levels at the 120-minute mark during an oral glucose tolerance test (OGTT). researchgate.net Furthermore, supplementation with both leaf and root extracts led to a significant reduction in hemoglobin A1c (HbA1c) levels, a marker of long-term blood glucose control. researchgate.net These effects were accompanied by higher serum insulin (B600854) levels and an increased density of insulin-producing β-cells in the pancreas, suggesting that the mechanism may involve enhanced insulin secretion and improved pancreatic function. researchgate.net

The active compounds in Allium hookeri, primarily alliin (B105686) and this compound, are believed to be responsible for these observed decreases in blood glucose and HbA1c in animal models. mdpi.com The regulation of glucose involves complex processes including its transport into cells via transporters like GLUT4, and signaling pathways involving insulin. nih.govnih.gov While direct mechanistic studies on this compound are ongoing, the findings from extract-based studies point towards a beneficial influence on key parameters of glucose control.

| Preclinical Model | Extract/Compound | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|---|

| Type II Diabetic Mice (db/db) | Allium hookeri Root Extract | Significantly lower blood glucose at 120 min in OGTT. | Improved glucose tolerance, potentially through enhanced insulin secretion and pancreatic β-cell function. | researchgate.net |

| Type II Diabetic Mice (db/db) | Allium hookeri Leaf and Root Extracts | Significantly reduced HbA1c levels; Increased serum insulin and density of insulin-immunoreactive cells. | researchgate.net | |

| Diabetic Animal Models | This compound (as a main active compound of Allium hookeri) | Reported to decrease blood glucose and HbA1c. | Contributes to the overall hypoglycemic effect of the plant extract. | mdpi.com |

Mechanism-Based Hypolipidemic Effects in Preclinical Models

Broad-Spectrum Antimicrobial Activities at the Cellular Level

While plants of the Allium genus are known for their traditional use and scientifically observed antimicrobial properties, detailed research focusing specifically on the cellular and molecular mechanisms of this compound against a broad spectrum of microbes is less developed. foodandnutritionresearch.net General antimicrobial mechanisms attributed to compounds from Allium species and other natural sources often involve the disruption of microbial cell integrity and critical metabolic processes.

For bacterial pathogens, common mechanisms of action for bioactive plant compounds include damaging the bacterial cell wall and membrane, which leads to increased permeability and leakage of essential intracellular components. mnba-journal.comintec.edu.do Inhibition of key microbial enzymes involved in energy production or synthesis of structural components is another established antibacterial strategy. intec.edu.do

In the context of fungal pathogens, a primary target for many antifungal agents is the cell membrane, specifically the synthesis of ergosterol, a sterol essential for fungal membrane structure and function that is absent in mammalian cells. nih.govjptcp.com Disruption of the cell wall, a structure unique to fungi, for instance by inhibiting β-glucan synthesis, is another key mechanism. frontiersin.org Interference with nucleic acid synthesis and other signal transduction pathways can also impede fungal growth and pathogenicity. intec.edu.dojptcp.com

Although Allium hookeri extracts have noted antibacterial effects, the specific contribution and cellular mechanisms of this compound remain an area for further investigation. foodandnutritionresearch.net

Comparative Biochemical and Biological Studies of Cycloalliin

Analysis of Cycloalliin's Structural Stability and Resistance to Enzymatic Degradation Versus Linear Sulfoxides

This compound's chemical structure is fundamental to its stability and behavior. Unlike the linear S-alk(en)yl-L-cysteine sulfoxides such as alliin (B105686), this compound possesses a unique cyclic structure, specifically a thiazane ring. nih.govpnfs.or.krsemanticscholar.org This configuration confers significant stability, particularly against conditions that readily degrade other sulfur compounds in garlic.

Research indicates that this compound is notably resistant to heat and remains stable during long-term storage at room temperature. researchgate.net It is formed from the cyclization of its precursor, isoalliin (B1237514) (an isomer of alliin), a process that is accelerated by heat. nih.govpnfs.or.krsemanticscholar.org This conversion typically occurs under conditions where the enzyme alliinase is deactivated, such as during steaming, boiling, or high-temperature storage. nih.govpnfs.or.krresearchgate.net

A key distinguishing feature of this compound is its resistance to enzymatic degradation. When garlic cloves are crushed or cut, the enzyme alliinase is released and rapidly converts alliin into the highly reactive and pungent compound, allicin (B1665233). pnfs.or.krresearchgate.net In contrast, this compound does not react with alliinase and remains stable even when garlic tissues are disintegrated. researchgate.netgoogle.com This enzymatic resistance is attributed to its cyclic structure, which prevents it from fitting into the active site of alliinase. This inherent stability ensures that this compound persists through various processing methods that would otherwise eliminate or transform other less stable organosulfur compounds. pnfs.or.krgoogle.com

| Compound | Structure | Stability to Heat | Stability to Alliinase | Key Precursor |

|---|---|---|---|---|

| This compound | Cyclic (Thiazane Ring) | High; formation is enhanced by heat. nih.govpnfs.or.kr | Resistant; does not react with alliinase. researchgate.netgoogle.com | Isoalliin |

| Alliin (Linear Sulfoxide) | Linear | Less stable; degrades upon heating. | Susceptible; rapidly converted to allicin. pnfs.or.krresearchgate.net | γ-Glutamyl-S-allyl-L-cysteine |

Comparative Bioactivity Profiles of this compound with Other Prominent Allium Organosulfur Compounds

The biological activities of this compound have been compared with other significant organosulfur compounds from Allium, primarily the highly reactive allicin and the stable S-allyl-L-cysteine (SAC), a major component of aged garlic extract.

This compound: This compound is flavorless and demonstrates a range of biological effects. nih.govpnfs.or.kr Studies have reported its role in reducing serum triacylglycerol levels in rats, suggesting a specific effect on lipid metabolism that does not extend to cholesterol levels. researchgate.net this compound has also been shown to possess fibrinolytic activity, which aids in the dissolution of blood clots, and it can inhibit platelet aggregation. nih.govresearchgate.netresearchgate.net Furthermore, antioxidant and anti-diabetic activities have been attributed to this compound. researchgate.netresearchgate.net

S-Allyl-L-cysteine (SAC): As the most abundant and well-studied organosulfur compound in aged garlic extract, SAC is known for its high bioavailability and potent antioxidant properties. researchgate.netmdpi.com Its bioactivity profile includes anticancer, cholesterol-lowering, and neuroprotective effects. mdpi.com Unlike allicin, SAC is highly stable and water-soluble. mdpi.commdpi.com

Allicin: Formed enzymatically from alliin in fresh, crushed garlic, allicin is a highly reactive and unstable compound responsible for garlic's characteristic pungent aroma. myfoodresearch.comfrontiersin.org Its primary recognized bioactivity is its potent, broad-spectrum antimicrobial properties. frontiersin.orgitjfs.com However, its high reactivity and instability mean it is rapidly converted into other sulfur compounds, such as diallyl sulfides, and its bioavailability after oral consumption is questionable. frontiersin.orgcore.ac.uk

| Bioactive Compound | Primary Source | Key Reported Bioactivities | Stability |

|---|---|---|---|

| This compound | Processed Garlic/Onion (e.g., heated, aged) | - Reduces serum triacylglycerol. researchgate.net | Very High |

| S-Allyl-L-cysteine (SAC) | Aged Garlic Extract | - Potent antioxidant. researchgate.netmdpi.com | High |

| Allicin | Fresh, Crushed Garlic | - Potent antimicrobial (antibacterial, antifungal). frontiersin.orgitjfs.com | Very Low (highly reactive) |

Utility of this compound as a Reliable Biochemical Marker for Allium Consumption and Processing

A reliable biochemical marker of food intake must be both specific to the consumed food and stable enough to be detected and quantified after ingestion and metabolic processes. This compound meets these criteria, making it a strong candidate as a biomarker for the consumption of processed Allium vegetables. nih.govpnfs.or.krhmdb.ca

The exceptional stability of this compound during processing (such as heating and storage) and its resistance to enzymatic degradation are key attributes that support its use as a marker. researchgate.netgoogle.com While compounds like allicin are transient and SAC is primarily associated with long-term aging of garlic, this compound is consistently formed and remains stable during common cooking and processing methods. nih.govpnfs.or.krsemanticscholar.org Its concentration has been shown to increase during the heating of garlic, a common preparatory step in many diets. nih.govsemanticscholar.org

Research has demonstrated that this compound can be detected in the body after consumption of Allium products. researchgate.net Its presence and concentration can therefore provide an objective measure of intake, which is more reliable than dietary questionnaires. This makes this compound a useful tool for nutritional studies aiming to correlate the consumption of garlic and onions with specific health outcomes. nih.govpnfs.or.krresearchgate.net Furthermore, its consistent presence in processed garlic products suggests it could be used for quality control, ensuring that a product has undergone specific processing conditions. pnfs.or.kr

Future Directions and Emerging Research Avenues in Cycloalliin Science

Elucidation of Unidentified Molecular Targets and Complex Biological Pathways

While current research has identified several biological effects of cycloalliin, the precise molecular mechanisms underlying these activities are largely undefined. jst.go.jp Studies have shown that this compound can inhibit the transforming growth factor (TGF)-β-induced epithelial-to-mesenchymal transition (EMT) in non-small cell lung cancer cells by suppressing Smad3 phosphorylation and the expression of the transcription factor Snail. jst.go.jp Additionally, it has been reported to activate the PKA/cAMP response element-binding protein (CREB) signaling pathway in testis-derived tumor cells. jst.go.jp However, the direct molecular binding partners of this compound that initiate these signaling cascades are still unknown.

Future research must prioritize the identification of these primary molecular targets. Advanced techniques such as affinity purification-mass spectrometry (AP-MS) and cellular thermal shift assays (CETSA) could be employed to discover which proteins this compound directly binds to within the cell. Unraveling these initial interactions is the first step in mapping the full spectrum of its influence.

Furthermore, the known biological pathways affected by this compound, such as those involved in lipid metabolism, inflammation, and fibrinolysis, require deeper investigation. researchgate.net For instance, this compound is known to reduce serum triacylglycerol levels in rats, but this effect does not appear to stem from the inhibition of hepatic enzymes responsible for triacylglycerol synthesis, suggesting an alternative mechanism related to lipoprotein assembly and secretion that warrants further exploration. researchgate.net A more comprehensive understanding of these complex biological networks will be essential to fully harness this compound's therapeutic potential. labxchange.org

Application of Comprehensive Omics-Based Analyses to Delineate this compound's Cellular Effects (e.g., Gene Expression, Proteomics)

To move beyond single-pathway analysis, future studies should employ comprehensive omics-based approaches to create a holistic map of this compound's cellular effects. jst.go.jpnih.gov Technologies such as transcriptomics (RNA-Seq) and proteomics (mass spectrometry) can provide an unbiased, system-wide view of the changes in gene expression and protein abundance following this compound exposure. isaaa.orgfrontiersin.orgfrontiersin.org

A comprehensive analysis of the genes and proteins whose expression is altered by this compound is necessary to build a complete picture of its mechanism of action. jst.go.jp For example, integrated transcriptomic and proteomic analyses could reveal novel regulatory networks and cellular processes modulated by this compound that are missed by hypothesis-driven research. nih.govfrontiersin.orgnih.gov This approach can identify clusters of up- or down-regulated genes and proteins, which can then be subjected to bioinformatic analysis to uncover enriched biological pathways and functional modules. nih.gov Such data would provide a rich resource for generating new hypotheses about its function and identifying previously unknown therapeutic applications.

Development and Refinement of Advanced In Vitro and In Vivo Research Models for Mechanistic Studies

Current research on this compound has utilized standard in vitro and in vivo models, including various cancer cell lines like A549 (non-small cell lung cancer) and rodent models. jst.go.jpresearchgate.netfrontiersin.org While these have been valuable for initial discoveries, more sophisticated models are needed to perform detailed mechanistic studies that more accurately reflect human physiology and disease states. researchgate.net

The development of advanced in vitro models, such as 3D organoids, patient-derived xenografts (PDXs), and microfluidic "organ-on-a-chip" systems, will be crucial. crownbio.comwhiterose.ac.uk These models better recapitulate the complex cellular microenvironment and tissue architecture, offering a more physiologically relevant context to study this compound's effects on processes like tumor invasion or metabolic regulation. crownbio.comwhiterose.ac.uk For example, studying this compound in a lung cancer organoid model could provide more accurate insights into its anti-metastatic potential than a 2D cell culture. researchgate.net

In parallel, the refinement of in vivo models is necessary. atlantic-bone-screen.com The use of genetically engineered mouse models (GEMMs) that spontaneously develop specific diseases could provide a more rigorous platform for evaluating the therapeutic efficacy of this compound. atlantic-bone-screen.com These advanced models, for both in vitro and in vivo research, are fundamental tools for validating molecular targets and dissecting complex biological responses in a context that is more translatable to human health. frontiersin.orgmdpi.com

Methodological Advancements in Pharmacokinetic Characterization to Optimize Bioavailability

A significant hurdle for the therapeutic development of this compound is its low oral bioavailability, which has been measured at between 3.73% and 9.65% in rat models. researchgate.netacs.orgnih.gov This poor bioavailability is primarily attributed to extensive metabolic reduction by intestinal flora and inefficient absorption in the upper gastrointestinal tract. researchgate.netacs.org

Future research must focus on methodological advancements to overcome this limitation. This involves the application of modern pharmaceutical formulation strategies to enhance bioavailability. numberanalytics.comdrug-dev.com Techniques such as nano-sizing (e.g., creating nanoemulsions or nanosuspensions), complexation with cyclodextrins, or encapsulation in lipid-based systems like liposomes could protect this compound from premature metabolism and improve its absorption profile. nih.govcutm.ac.inpharmaexcipients.com Developing and testing these novel delivery systems will be a critical step in translating the promising in vitro findings into effective in vivo applications.

| Parameter | Value (at 25 mg/kg) | Value (at 50 mg/kg) | Reference |

|---|---|---|---|

| Tmax (Time to maximum plasma concentration) | 0.47 ± 0.03 h | 0.67 ± 0.14 h | researchgate.netacs.orgnih.gov |

| Oral Bioavailability | 3.73% | 9.65% | researchgate.netacs.orgnih.gov |

Exploration of Novel Biotransformation Products and Their Potential Bioactivities

The biotransformation of this compound is an under-explored area of research. Currently, the only well-characterized metabolite is (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid, which is formed through reduction by intestinal microflora and is predominantly excreted in feces. researchgate.netacs.orgnih.gov Studies in rats have shown that this metabolite is not detected in plasma and is found in only negligible amounts in urine, suggesting it is not significantly absorbed systemically. researchgate.netacs.org

A crucial future direction is to investigate whether other biotransformation products of this compound exist. While intestinal flora is a major site of metabolism, it is possible that once absorbed, this compound undergoes further modification in the liver or other tissues. Identifying these novel metabolites using advanced mass spectrometry techniques is essential.

Q & A

Q. What are the optimal conditions for extracting cycloalliin from garlic, and how can principal component analysis (PCA) be applied to optimize these parameters?

this compound extraction is maximized under alkaline conditions (pH 10.0) with heating at 80°C for 12 hours, followed by storage at 60°C for 15 days to promote isoalliin-to-cycloalliin conversion. PCA identifies critical variables: extraction time and pH significantly influence this compound levels, while isoalliin is primarily time-dependent. Researchers should use PCA to reduce multidimensional data into principal components (PC1 and PC2) for visualizing variable interactions (e.g., separating this compound from isoalliin in score plots) .

Q. Which analytical methods are most effective for quantifying this compound and its metabolites in biological samples, and how are they validated?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying this compound and its metabolites (e.g., (3R,5S)-5-methyl-1,4-thiazane-3-carboxylic acid). Validation includes assessing linearity, sensitivity (limit of detection <0.1 µg/mL), and recovery rates (e.g., 97.8% urinary recovery in rats). Cross-validation with anaerobic incubation of cecal contents confirms metabolite formation .

Q. How does storage temperature and duration affect the stability and conversion dynamics of this compound in plant extracts?

Storage at 60°C for 15 days increases this compound content by 1.5-fold compared to 40°C. Higher temperatures accelerate the chemical conversion of isoalliin (enzymatically derived from γ-glutamyl-S-propenyl-cysteine) to this compound. Researchers should monitor time-temperature interactions to minimize degradation and maximize yield .

Advanced Research Questions

Q. What factors contribute to the low bioavailability of orally administered this compound, and how can experimental designs address these challenges?

this compound’s low bioavailability (3.73–9.65% in rats) stems from gut microbiota-mediated reduction to metabolites and poor upper gastrointestinal absorption. Methodological solutions include:

Q. How can researchers resolve contradictions in reported optimal extraction conditions for this compound across different studies?

Discrepancies often arise from variable extraction protocols (e.g., pH, temperature gradients). To reconcile findings:

Q. What role does gut microbiota play in the metabolic fate of this compound, and how can in vitro models simulate this interaction?

Anaerobic incubation of this compound with rat cecal contents produces its primary metabolite, confirming microbial reduction. Researchers can:

Q. How can multivariate statistical approaches (e.g., PCA) improve the interpretation of complex variable interactions in this compound extraction studies?

PCA reduces variables (e.g., pH, temperature, time) into principal components, revealing hidden correlations. For example:

- PC1 explains 45% of variance, dominated by extraction time.

- PC2 (30% variance) correlates with pH and temperature.

- Score plots visually separate this compound-rich extracts from isoalliin-dominant ones, guiding parameter optimization .

Methodological Best Practices

- Experimental Replication : Include triplicate extractions/analyses to account for biological variability .

- Data Validation : Combine quantitative (LC-MS) and qualitative (PCA) methods to cross-verify results .

- Ethical Reporting : Disclose conflicting data (e.g., metabolite recovery rates) and limitations (e.g., in vitro-to-in vivo extrapolation) .

For further guidance on research design, refer to frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |